molecular formula C28H30F3N3O2 B15035118 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15035118
M. Wt: 497.6 g/mol
InChI Key: WBVDORHSYVXKOL-UHFFFAOYSA-N
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Description

4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the diethylamino and trifluoromethyl groups, and the final coupling to form the carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary from mild to harsh, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests that it may have binding affinity for certain proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(difluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-tetrahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of 4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and its hexahydroquinoline core This structure imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

Molecular Formula

C28H30F3N3O2

Molecular Weight

497.6 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H30F3N3O2/c1-4-34(5-2)21-14-12-18(13-15-21)25-24(17(3)32-22-10-7-11-23(35)26(22)25)27(36)33-20-9-6-8-19(16-20)28(29,30)31/h6,8-9,12-16,25,32H,4-5,7,10-11H2,1-3H3,(H,33,36)

InChI Key

WBVDORHSYVXKOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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